Cas no 883500-35-4 (N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine)

N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine 化学的及び物理的性質
名前と識別子
-
- N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine
- 1-(4-methanesulfonyl-2-nitrophenyl)piperidin-4-amine
- 1-(4-methylsulfonyl-2-nitrophenyl)piperidin-4-amine
- 883500-35-4
- AKOS009578631
- N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine
-
- インチ: 1S/C12H17N3O4S/c1-20(18,19)10-2-3-11(12(8-10)15(16)17)14-6-4-9(13)5-7-14/h2-3,8-9H,4-7,13H2,1H3
- InChIKey: KJBNMXGGVFHACH-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(=C(C=1)[N+](=O)[O-])N1CCC(CC1)N)(=O)=O
計算された属性
- せいみつぶんしりょう: 299.09397721g/mol
- どういたいしつりょう: 299.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ゆうかいてん: 178-179 °C
- ふってん: 526.4±50.0 °C at 760 mmHg
- フラッシュポイント: 272.2±30.1 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009368-500mg |
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |
883500-35-4 | 500mg |
1690.0CNY | 2021-07-13 | ||
TRC | M493228-5mg |
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |
883500-35-4 | 5mg |
$ 50.00 | 2022-06-03 | ||
TRC | M493228-10mg |
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |
883500-35-4 | 10mg |
$ 65.00 | 2022-06-03 | ||
TRC | M493228-50mg |
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |
883500-35-4 | 50mg |
$ 80.00 | 2022-06-03 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 009368-500mg |
N-[4-(Methylsulfonyl)-2-nitrophenyl]-piperidin-4-amine |
883500-35-4 | 500mg |
1690CNY | 2021-05-07 |
N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amineに関する追加情報
N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine: A Comprehensive Overview
N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine, also known by its CAS registry number 883500-35-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and material science. The molecule combines a piperidine ring, a methylsulfonyl group, and a nitrophenyl moiety, creating a complex structure with diverse functional groups that can be exploited for various purposes.
The synthesis of N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine involves a multi-step process that typically begins with the preparation of the piperidine derivative. The introduction of the methylsulfonyl group is achieved through sulfonamidation, while the nitrophenyl group is introduced via nucleophilic aromatic substitution or similar reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
Structurally, the compound exhibits a high degree of symmetry and rigidity, which contributes to its stability under various conditions. The methylsulfonyl group imparts strong electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations. Meanwhile, the nitrophenyl moiety introduces additional electronic complexity, making it a versatile building block for further functionalization.
Recent studies have highlighted the potential of N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine as a precursor in the development of bioactive molecules. For instance, researchers have explored its role in the synthesis of kinase inhibitors and other enzyme-targeting agents. The compound's ability to form hydrogen bonds and participate in π-interactions makes it an attractive candidate for drug design.
In addition to its pharmacological applications, this compound has found utility in materials science. Its rigid structure and functional groups make it suitable for use as a monomer in polymer synthesis or as a component in advanced materials such as coordination polymers or metal-organic frameworks (MOFs). Recent research has demonstrated its ability to form stable MOFs with high surface areas, which could be employed in gas storage or catalysis.
The pharmacokinetic properties of N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine have been studied extensively in preclinical models. Results indicate that the compound exhibits moderate bioavailability and demonstrates selective uptake in certain tissues, suggesting potential for targeted drug delivery systems. However, further studies are required to fully understand its pharmacodynamic profile and toxicity profile.
From an environmental standpoint, the degradation pathways of this compound have been investigated under various conditions. Research indicates that it undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts. These findings are crucial for assessing its environmental impact and ensuring sustainable practices during its production and use.
In conclusion, N-4-(Methylsulfonyl)-2-nitrophenyl-piperidin-4-amine (CAS No: 883500-35-4) is a multifaceted compound with promising applications across diverse fields. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, positions it as a valuable asset in contemporary chemical research.
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